molecular formula C6H12O2 B13343063 1-Methylcyclopentane-1beta,2alpha-diol

1-Methylcyclopentane-1beta,2alpha-diol

Cat. No.: B13343063
M. Wt: 116.16 g/mol
InChI Key: CVZBNRSGTBIHPO-PHDIDXHHSA-N
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Description

1-Methylcyclopentane-1beta,2alpha-diol is a specific stereoisomer of 1-methylcyclopentane-1,2-diol. As a vicinal diol (or glycol), its two hydroxyl (-OH) groups are attached to adjacent carbon atoms within a five-membered ring structure. The stereochemical descriptors '1-beta' and '2-alpha' denote the spatial orientation of the methyl and hydroxyl groups, which is crucial for the molecule's three-dimensional shape and reactivity. While not as widely known as some other diols, it serves as an important example for understanding stereochemical principles in cyclic systems and the broader utility of vicinal diols in synthesis.

Below are the computed properties for a stereoisomer, (1R,2R)-1-methylcyclopentane-1,2-diol, which corresponds to the requested relative stereochemistry. nih.gov

PropertyValue
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
IUPAC Name(1R,2R)-1-methylcyclopentane-1,2-diol
InChI KeyCVZBNRSGTBIHPO-PHDIDXHHSA-N
Canonical SMILESC[C@]1(CCC[C@H]1O)O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(1R,2R)-1-methylcyclopentane-1,2-diol

InChI

InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

CVZBNRSGTBIHPO-PHDIDXHHSA-N

Isomeric SMILES

C[C@]1(CCC[C@H]1O)O

Canonical SMILES

CC1(CCCC1O)O

Origin of Product

United States

Stereochemical Characterization and Conformational Analysis of 1 Methylcyclopentane 1beta,2alpha Diol

Diastereomeric Forms of 1-Methylcyclopentane-1,2-diol and their Nomenclature

1-Methylcyclopentane-1,2-diol can exist in several diastereomeric forms, arising from the relative stereochemistry at the C1 and C2 carbon atoms. The nomenclature of these stereoisomers can be described using both cis/trans descriptors and the Cahn-Ingold-Prelog (R/S) system.

The terms 'cis' and 'trans' describe the relative orientation of the two hydroxyl groups. In the 'cis' isomer, the hydroxyl groups are on the same face of the cyclopentane (B165970) ring, while in the 'trans' isomer, they are on opposite faces. The target molecule of this article, 1-methylcyclopentane-1β,2α-diol, has a 'cis' relationship between the methyl and the C2-hydroxyl group, and a 'trans' relationship between the two hydroxyl groups. However, to avoid ambiguity, the β and α notation is more precise. In this context, the C1-methyl and C2-hydroxyl groups are on the same side of the ring (cis), while the C1-hydroxyl and C2-hydroxyl groups are on opposite sides (trans).

A more unambiguous method for describing the stereochemistry is the R/S system. For 1-methylcyclopentane-1,2-diol, there are four possible stereoisomers, forming two enantiomeric pairs. The specific diastereomer, 1-methylcyclopentane-1β,2α-diol, corresponds to a particular set of R/S designators at the C1 and C2 chiral centers. For instance, (1R,2R)-1-methylcyclopentane-1,2-diol is one of the trans diastereomers. nih.gov The cis diastereomers are represented by (1S,2R)-1-methylcyclopentane-1,2-diol and (1R,2S)-1-methylcyclopentane-1,2-diol. researchgate.net

DiastereomerRelative Orientation of Hydroxyl GroupsExemplary IUPAC Name
cisSame face of the ring(1S,2R)-1-methylcyclopentane-1,2-diol
transOpposite faces of the ring(1R,2R)-1-methylcyclopentane-1,2-diol

Conformational Landscape and Energetics of Substituted Cyclopentane Diols

The cyclopentane ring is not planar and exists in a continuous state of dynamic puckering. The two most common, low-energy conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry). The energy barrier for interconversion between these forms is low. nist.gov The introduction of substituents, such as hydroxyl and methyl groups, creates distinct energy minima and influences the preference for a particular conformation.

For the parent cis-1,2-cyclopentanediol, computational studies have identified two primary envelope conformations, both having one equatorial and one axial hydroxyl group. researchgate.net In the case of trans-1,2-cyclopentanediol (B128437), two main conformers are considered: an envelope conformation with two axial hydroxyl groups and a half-chair conformer with two diequatorial hydroxyl groups. researchgate.net Ab initio calculations have shown that for the trans isomer, the diequatorial half-chair conformation is energetically favored over the diaxial envelope conformation. researchgate.net

The addition of a methyl group at the C1 position in 1-methylcyclopentane-1β,2α-diol introduces further steric and electronic considerations. The methyl group, being larger than a hydrogen atom, will have a more pronounced steric influence on the conformational equilibrium. Generally, bulky substituents on a cycloalkane ring prefer to occupy an equatorial position to minimize steric strain. In the case of 1-methylcyclopentane-1β,2α-diol, the conformational preference will be a balance between minimizing the steric interactions of the methyl group and optimizing the positions of the hydroxyl groups to allow for favorable interactions, such as intramolecular hydrogen bonding.

Parent CompoundConformationRelative Energy (kcal/mol) - Ab InitioDescription
trans-1,2-cyclopentanediolEnvelope (diaxial OH)0.70Higher energy conformer
trans-1,2-cyclopentanediolHalf-chair (diequatorial OH)0.00Lower energy conformer

Relative energies of the major conformers of trans-1,2-cyclopentanediol based on ab initio calculations. researchgate.net

Stereoelectronic Interactions Governing Diol Conformation

The conformational preferences in substituted diols are not solely dictated by steric hindrance but are also significantly influenced by stereoelectronic interactions. These interactions involve the overlap of orbitals on adjacent atoms and can be either stabilizing or destabilizing. In the context of 1-methylcyclopentane-1β,2α-diol, key stereoelectronic effects include gauche interactions and the anomeric effect.

In trans-1,2-cyclopentanediol, an attractive gauche interaction between the two vicinal oxygen atoms helps to stabilize the diequatorial conformation. researchgate.net This is a common feature in 1,2-diols where the proximity of the oxygen atoms in a gauche arrangement is energetically favorable.

Furthermore, studies on the parent compound, cyclopentanol, have revealed that the hydroxyl group shows a preference for the axial position at the fold of the envelope conformation. This has been suggested to be a manifestation of a more fundamental anomeric effect, which involves the interaction of a lone pair on an oxygen atom with the antibonding orbital (σ) of an adjacent C-C or C-H bond. researchgate.net For 1-methylcyclopentane-1β,2α-diol, similar stereoelectronic interactions involving the lone pairs of the hydroxyl groups and the σ orbitals of neighboring C-C and C-O bonds will play a crucial role in determining the most stable conformation. The presence of the methyl group at C1 will further modulate these interactions.

Analysis of Intramolecular Hydrogen Bonding in Cyclic Diols

A significant factor governing the conformation of vicinal diols is the potential for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This interaction occurs when one hydroxyl group acts as a hydrogen bond donor and the other as an acceptor. The formation of an intramolecular hydrogen bond can significantly stabilize a particular conformation, often overriding otherwise unfavorable steric interactions.

In cyclic systems like 1-methylcyclopentane-1β,2α-diol, the feasibility and strength of an intramolecular hydrogen bond are highly dependent on the dihedral angle between the C-O bonds of the two hydroxyl groups. For a hydrogen bond to form, the hydroxyl groups must be able to adopt a syn-clinal (gauche) arrangement where the distance between the donor hydrogen and the acceptor oxygen is minimized.

Synthetic Methodologies for 1 Methylcyclopentane 1beta,2alpha Diol and Analogous Cyclopentane Diols

Dihydroxylation Strategies for Cyclopentene (B43876) Precursors

The direct dihydroxylation of a cyclopentene precursor, such as 1-methylcyclopentene (B36725), is one of the most common approaches to creating vicinal diols. wikipedia.org This process involves the addition of two hydroxyl groups across the double bond. The stereochemical outcome of this addition—either syn (both hydroxyl groups on the same face of the ring) or anti (on opposite faces)—is determined by the chosen reagents and reaction mechanism. chemistrylearner.com

Catalytic dihydroxylation methods using osmium tetroxide (OsO₄) are renowned for their reliability in producing syn-diols. wikipedia.orglibretexts.org Due to the expense and toxicity of OsO₄, catalytic versions that regenerate the oxidant are standard practice. libretexts.org

The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ with a stoichiometric co-oxidant, typically N-Methylmorpholine N-oxide (NMO). organic-chemistry.orgwikipedia.org This reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the alkene and OsO₄ form a cyclic osmate ester intermediate. youtube.comyoutube.com Subsequent hydrolysis of this ester yields the syn-diol. youtube.com This method is highly effective for a wide range of alkenes but is not inherently enantioselective unless a chiral starting material is used. wikipedia.org

The Sharpless asymmetric dihydroxylation is a powerful modification that renders the syn-dihydroxylation process enantioselective. wikipedia.orgencyclopedia.pub Developed by K. Barry Sharpless, this method employs a catalytic amount of OsO₄ and a stoichiometric oxidant (commonly potassium ferricyanide) in the presence of a chiral ligand. wikipedia.orgorganic-chemistry.org The ligands are typically cinchona alkaloid derivatives, such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). wikipedia.org These ligands coordinate to the osmium center, creating a chiral environment that directs the facial selectivity of the alkene's approach, leading to high enantiomeric excess in the resulting diol. organic-chemistry.orgalfa-chemistry.com The choice between the pseudoenantiomeric ligands dictates which enantiomer of the diol is formed. wikipedia.org Pre-packaged reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the application of this methodology. organic-chemistry.org

Method Key Reagents Stereochemical Outcome Key Features
Upjohn Dihydroxylation Catalytic OsO₄, NMOSyn-additionReliable, high-yielding for many alkenes. organic-chemistry.orgwikipedia.org
Sharpless AD Catalytic OsO₄, K₃[Fe(CN)₆], Chiral Ligand (DHQ or DHQD derivatives)Enantioselective syn-additionProduces chiral diols with high enantiomeric excess. wikipedia.orgorganic-chemistry.org

For the synthesis of anti-diols, such as the target 1-methylcyclopentane-1beta,2alpha-diol, methods that proceed through a different mechanistic pathway are required. The Prévost and Woodward reactions provide access to both anti- and syn-diols, respectively, using iodine and a silver salt.

The Prévost reaction facilitates the anti-dihydroxylation of alkenes. organic-chemistry.org The reaction involves the addition of iodine to the alkene in the presence of silver benzoate (B1203000) under anhydrous conditions. This forms a cyclic iodonium (B1229267) ion, which is then opened by a benzoate anion via an Sₙ2 attack. A neighboring group participation mechanism leads to a cyclic benzoxonium (B1193998) ion intermediate, which is subsequently opened by a second benzoate anion to give an anti-dibenzoate. organic-chemistry.org Hydrolysis of this diester yields the final anti-diol.

The Woodward reaction , a modification of the Prévost method, results in syn-dihydroxylation. vedantu.comorganic-chemistry.org The key difference is the presence of water in the reaction mixture (e.g., wet acetic acid). chemistnotes.com After the formation of the cyclic acetoxonium ion intermediate (using silver acetate), water acts as the nucleophile, attacking the intermediate to form a monoacylated diol. organic-chemistry.org Subsequent hydrolysis provides the syn-diol. This method offers an alternative to osmium-based reagents for syn-dihydroxylation. vedantu.com

Method Key Reagents Conditions Stereochemical Outcome
Prévost Reaction I₂, Silver BenzoateAnhydrousAnti-addition organic-chemistry.org
Woodward Reaction I₂, Silver AcetateAqueous (wet acetic acid)Syn-addition organic-chemistry.orgchemistnotes.com

For a substrate like 1-methylcyclopentene, the dihydroxylation reaction is regiochemically fixed to the two carbons of the double bond. The critical challenge is stereocontrol, specifically the facial selectivity of the attack on the cyclopentene ring.

The stereochemical outcome is often governed by steric hindrance. Reagents like OsO₄ will typically approach the double bond from the face that is less sterically encumbered. nih.gov In the case of 1-methylcyclopentene, the methyl group can direct the incoming oxidant to the opposite face. However, the influence of other substituents on the cyclopentene ring can be dramatic and can sometimes override simple steric predictions due to competing stereoelectronic effects. nih.gov For instance, nearby hydroxyl or amino groups can coordinate with the incoming electrophilic reagent, directing the dihydroxylation to the same face (syn to the existing group), even if it is sterically more hindered. The high degree of facial selectivity is crucial in the synthesis of complex carbocyclic nucleoside analogs. nih.govrsc.org

In Prévost and Woodward reactions, the initial formation of the iodonium ion is also subject to steric approach control, which in turn dictates the final stereochemistry of the diol product. organic-chemistry.org

Approaches via Ring-Opening Reactions of Epoxides

A reliable and common strategy for achieving anti-dihydroxylation is through the ring-opening of an epoxide intermediate. libretexts.orglibretexts.org This two-step process begins with the epoxidation of the alkene precursor, followed by the hydrolysis of the resulting epoxide.

For the synthesis of a trans-diol from 1-methylcyclopentene, the first step is epoxidation using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form 1-methyl-1,2-epoxycyclopentane. chemistrylearner.com The second step is the acid-catalyzed ring-opening of the epoxide with water. libretexts.org Protonation of the epoxide oxygen makes it a better leaving group and activates the ring toward nucleophilic attack. Water, acting as a nucleophile, then attacks one of the epoxide carbons from the backside, leading to an inversion of stereochemistry at that center. arkat-usa.org This Sₙ2-type mechanism ensures the formation of a trans or anti-diol. libretexts.org The regioselectivity of the attack (on the tertiary vs. the secondary carbon) can be influenced by the reaction conditions.

Functional Group Transformations of Cyclopentane (B165970) Derivatives

One such method is the reduction of a suitable dicarbonyl or hydroxycarbonyl (B1239141) compound. For example, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been demonstrated using heterogeneous catalysts like Raney Nickel. acs.org Similarly, a 1,2-diketone or an α-hydroxy ketone on a 1-methylcyclopentane skeleton could be reduced to the target diol. The stereochemical outcome of the reduction depends heavily on the choice of reducing agent and the steric environment around the carbonyl groups. Substrate-controlled reductions can provide high diastereoselectivity.

More complex, highly functionalized cyclopentane derivatives can also be synthesized through cycloaddition reactions, which can then be elaborated to the desired diols. researchgate.net Furthermore, methods exist for the direct synthesis of substituted cycloalkanes from acyclic diols and secondary alcohols or ketones, using catalysts such as manganese complexes, which offers an atom-economic route to cyclopentane structures. acs.org

Multi-Step Synthesis Design and Optimization for Complex Diols

The synthesis of complex molecules containing a cyclopentane diol core, such as in natural products or pharmaceuticals, requires careful strategic planning. nih.govoregonstate.edu The choice of which dihydroxylation method to use is often dictated by the desired stereochemistry and the presence of other functional groups in the molecule.

In a multi-step synthesis, protecting groups are often necessary to mask reactive functionalities elsewhere in the molecule while the diol is being constructed. The order of synthetic steps is critical. For example, establishing a key stereocenter early in the synthesis can influence the stereochemical outcome of subsequent reactions, including the dihydroxylation step. nih.gov

Optimization is crucial for maximizing yield and selectivity, particularly when creating multiple stereocenters. For catalytic reactions like the Sharpless dihydroxylation, factors such as solvent, temperature, and the concentration of the catalyst and ligand must be fine-tuned. organic-chemistry.org In complex systems, unexpected facial selectivity in dihydroxylation can occur, requiring a re-evaluation of the synthetic strategy or an examination of different dihydroxylation methods to achieve the desired stereoisomer. nih.gov The development of efficient, multi-step routes to enantiomerically pure cyclopentane diols remains a significant area of research in synthetic organic chemistry. nih.gov

Reaction Chemistry and Derivatization of 1 Methylcyclopentane 1beta,2alpha Diol

Chemoselective Oxidation Reactions of the Diol Moiety

The oxidation of 1-methylcyclopentane-1beta,2alpha-diol presents a challenge in chemoselectivity due to the presence of two hydroxyl groups of differing reactivity—a secondary alcohol at the C2 position and a tertiary alcohol at the C1 position. The primary goal in the oxidation of this diol is often the selective conversion of the secondary alcohol to a ketone, yielding the corresponding α-hydroxy ketone, 2-hydroxy-2-methylcyclopentanone. The tertiary alcohol is generally resistant to oxidation under mild conditions.

Various oxidizing agents can be employed for this transformation, with the choice of reagent being critical to avoid over-oxidation or cleavage of the carbon-carbon bond between the hydroxyl groups.

Common Reagents for Selective Oxidation of Secondary Alcohols in Vicinal Diols:

Oxidizing Agent/SystemTypical Reaction ConditionsExpected ProductSelectivity Notes
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂), room temperature2-Hydroxy-2-methylcyclopentanoneGenerally selective for the oxidation of secondary alcohols over tertiary alcohols.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Dichloromethane (CH₂Cl₂), low temperature (-78 °C)2-Hydroxy-2-methylcyclopentanoneMild conditions are effective for the selective oxidation of the secondary alcohol.
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂), room temperature2-Hydroxy-2-methylcyclopentanoneA mild and selective reagent for the oxidation of primary and secondary alcohols.
Sodium hypochlorite (B82951) (NaOCl) / TEMPOBiphasic system (e.g., CH₂Cl₂/H₂O), catalytic TEMPO2-Hydroxy-2-methylcyclopentanoneA catalytic system that is often highly selective for secondary alcohols.

The chemoselectivity of these oxidations is primarily governed by the inherent reactivity difference between secondary and tertiary alcohols. Secondary alcohols possess a C-H bond that can be readily oxidized, whereas tertiary alcohols lack such a bond, making them resistant to oxidation under non-forcing conditions. The stereochemistry of the diol, with the beta tertiary hydroxyl and alpha secondary hydroxyl, can also influence the rate of oxidation by affecting the accessibility of the secondary hydroxyl group to the oxidant.

Selective Functionalization of Hydroxyl Groups within the Diol Structure

The differential reactivity of the tertiary (C1) and secondary (C2) hydroxyl groups in this compound allows for their selective functionalization, such as protection, esterification, or etherification. This selective derivatization is crucial for multi-step syntheses where one hydroxyl group needs to react while the other remains unchanged.

Generally, the less sterically hindered secondary hydroxyl group is more amenable to reaction with bulky reagents. Conversely, the tertiary hydroxyl group, being more sterically hindered, may react preferentially with smaller, more reactive electrophiles or under conditions that favor the formation of a more stable cationic intermediate.

Strategies for Selective Functionalization:

Steric Hindrance Control: By employing bulky protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS)), it is often possible to selectively protect the less sterically encumbered secondary hydroxyl group.

Electronic Effects: The tertiary alcohol, being more electron-rich, can exhibit greater nucleophilicity in certain reactions. However, this is often counteracted by steric hindrance.

Catalyst-Controlled Functionalization: The use of specific catalysts can direct the functionalization to one hydroxyl group over the other, irrespective of their inherent reactivity. For example, certain organotin catalysts are known to activate one hydroxyl of a diol for acylation or alkylation.

Examples of Selective Functionalization Reactions:

ReagentTarget Hydroxyl GroupProduct
TBDMSCl, imidazoleSecondary (C2)1-Methyl-2-(tert-butyldimethylsilyloxy)cyclopentan-1-ol
Acetic anhydride, pyridine (B92270) (mild conditions)Secondary (C2)1-Hydroxy-1-methylcyclopentan-2-yl acetate
Benzoyl chloride, pyridineSecondary (C2)1-Hydroxy-1-methylcyclopentan-2-yl benzoate (B1203000)
Sodium hydride, then methyl iodideBoth, but potentially selective for C2 under controlled conditions1-Methoxy-1-methyl-2-(methoxymethoxy)cyclopentane or a mixture of mono- and di-ethers

Rearrangement Reactions and Skeletal Transformations

Under acidic conditions, this compound can undergo a pinacol (B44631) rearrangement, a classic acid-catalyzed rearrangement of 1,2-diols. This reaction involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of an adjacent group (alkyl or hydride) leads to a more stable carbocation, which upon deprotonation yields a ketone or an aldehyde.

In the case of this compound, two distinct pathways for the pinacol rearrangement are possible, depending on which hydroxyl group is protonated and departs as water.

Pathway A: Protonation of the Tertiary Hydroxyl Group: Protonation of the tertiary hydroxyl group at C1 is generally favored as it leads to the formation of a more stable tertiary carbocation upon loss of water. The subsequent migration of a group from the adjacent C2 carbon can involve either the hydrogen atom or the cyclopentyl ring carbon. However, a 1,2-hydride shift is generally not possible from C2. Instead, a ring contraction can occur via the migration of the C2-C5 bond to the C1 carbocation, resulting in the formation of a cyclobutyl ketone. Alternatively, migration of the methyl group from C1 to an adjacent position is also a possibility, though less common in this specific scenario.

Pathway B: Protonation of the Secondary Hydroxyl Group: Protonation of the secondary hydroxyl group at C2 would lead to a less stable secondary carbocation. This pathway is generally less favored. If it were to occur, a 1,2-methyl shift from C1 to C2 would result in the formation of 2,2-dimethylcyclopentanone.

The predominant product of the pinacol rearrangement of this compound is typically the result of the pathway that proceeds through the most stable carbocation intermediate and involves the group with the highest migratory aptitude. In cyclic systems, the stereochemical relationship between the leaving group and the migrating group is also a critical factor.

Potential Products of Pinacol Rearrangement:

Starting MaterialReaction ConditionsMajor ProductMinor Product(s)
This compoundH₂SO₄, heat1-Acetyl-1-methylcyclobutane (via ring contraction)2,2-Dimethylcyclopentanone

Synthesis of Chiral Derivatives for Advanced Organic Synthesis

This compound, being a chiral molecule, can serve as a precursor for the synthesis of other chiral molecules. By leveraging the stereochemistry of the diol, it is possible to introduce new stereocenters with a high degree of control.

One common strategy involves the selective functionalization of one of the hydroxyl groups, followed by a substitution or rearrangement reaction that proceeds with a defined stereochemical outcome (e.g., inversion or retention of configuration). For instance, the secondary alcohol at C2 can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution at this center would proceed with inversion of configuration, leading to a new chiral derivative.

Furthermore, the diol can be used as a chiral auxiliary or a chiral ligand in asymmetric synthesis. The defined spatial arrangement of the hydroxyl groups can be used to control the stereochemical course of a reaction on a different molecule.

Mechanistic Investigations of Reactions Involving 1 Methylcyclopentane 1beta,2alpha Diol

Kinetic and Thermodynamic Studies of Diol Formation Reactions

The synthesis of 1-methylcyclopentane-1beta,2alpha-diol from 1-methylcyclopentene (B36725) is an oxidation reaction. A common method to achieve this is through syn-dihydroxylation, for which a detailed kinetic and thermodynamic profile is essential for understanding its feasibility and rate. While specific experimental kinetic and thermodynamic data for the dihydroxylation of 1-methylcyclopentene are not extensively documented in readily available literature, the principles can be understood by examining data for analogous compounds and the precursor molecules.

Thermodynamic Considerations:

The enthalpy of formation for the starting material, 1-methylcyclopentene, is known. However, specific thermodynamic data for 1-methylcyclopentane-1,2-diol is scarce. To provide a perspective, thermodynamic data for the closely related compound 1-methylcyclohexane-cis-1,2-diol is available and can be used for illustrative purposes.

Table 1: Selected Thermodynamic Data for Compounds Related to 1-Methylcyclopentane-1,2-diol Formation

Compound Formula Enthalpy of Formation (gas, kJ/mol) Gibbs Free Energy of Formation (kJ/mol)
1-Methylcyclopentene C₆H₁₀ -69.6 ± 2.0 Data not available
Methylcyclopentane C₆H₁₂ -106.0 ± 0.8 Data not available

Kinetic Factors:

The rate of diol formation is dependent on several factors, including the concentration of reactants, temperature, solvent, and the presence of a catalyst. The reaction of an alkene with reagents like osmium tetroxide is known to be accelerated by the presence of tertiary amines which act as ligands. The initial step of the reaction, the cycloaddition of the oxidizing agent to the double bond, is typically the rate-determining step.

For reactions such as the Sharpless asymmetric dihydroxylation, the rate of reaction is significantly influenced by the chiral ligand used. This "ligand-accelerated catalysis" phenomenon demonstrates that the ligand not only induces stereoselectivity but also enhances the reaction rate compared to the uncatalyzed pathway. The turnover-limiting step in some catalytic dihydroxylation reactions is the hydrolysis of the intermediate ester.

Mechanistic Pathways of Diol Interconversions and Derivatizations

The formation of this compound, a vicinal diol, from 1-methylcyclopentene can be achieved through several mechanistic pathways, which determine the stereochemistry of the product. The primary routes are syn-dihydroxylation and anti-dihydroxylation.

Syn-Dihydroxylation: This pathway results in the addition of both hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation. The reaction proceeds through a concerted mechanism involving a cyclic intermediate. libretexts.orgwikipedia.org For 1-methylcyclopentene, syn-dihydroxylation would lead to the formation of a cis-diol.

Anti-Dihydroxylation: This pathway leads to the addition of the hydroxyl groups to opposite faces of the double bond. This is typically a two-step process. First, the alkene is epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1-methylcyclopentene oxide. Subsequent acid-catalyzed ring-opening of the epoxide by water as a nucleophile proceeds via an Sₙ2-like mechanism, resulting in the formation of a trans-diol. libretexts.org

The interconversion between cis and trans diols is not a straightforward process and usually requires a sequence of reactions, such as oxidation to a ketone followed by stereoselective reduction. Derivatization reactions of the diol, such as esterification or etherification, proceed through standard nucleophilic substitution or addition-elimination mechanisms at the hydroxyl groups.

Elucidation of Intermediates and Transition States in Relevant Reactions

The key to understanding the stereochemical outcome of dihydroxylation reactions lies in the structure of the intermediates and transition states.

In the syn-dihydroxylation with osmium tetroxide, the reaction proceeds through a [3+2] cycloaddition mechanism. The pi bond of 1-methylcyclopentene acts as a nucleophile, attacking the electrophilic osmium tetroxide. This concerted process passes through a five-membered cyclic transition state leading to a stable cyclic osmate ester intermediate. organic-chemistry.org This intermediate preserves the stereochemistry of the initial alkene. The subsequent hydrolysis of the Os-O bonds cleaves the osmate ester to yield the cis-diol.

The transition state for the cycloaddition is thought to be boat-like. Computational studies on similar systems have been used to model the geometries and energies of these transition states, helping to rationalize the observed stereoselectivity.

Catalytic Cycles and Ligand Effects in Diol-Forming Reactions

Due to the high cost and toxicity of stoichiometric osmium tetroxide, catalytic methods have been developed. The Upjohn and Sharpless asymmetric dihydroxylation are prominent examples. wikipedia.org

The Upjohn Dihydroxylation: In this process, a catalytic amount of osmium tetroxide is used in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). The catalytic cycle can be described as follows:

Syn-dihydroxylation: OsO₄ reacts with 1-methylcyclopentene to form the cyclic osmate ester, reducing osmium from Os(VIII) to Os(VI).

Hydrolysis: The osmate ester is hydrolyzed to yield the cis-diol, 1-methylcyclopentane-1,2-diol.

Re-oxidation: The co-oxidant, NMO, re-oxidizes the Os(VI) species back to Os(VIII), regenerating the catalyst for the next cycle. organic-chemistry.org

The Sharpless Asymmetric Dihydroxylation: This method is a powerful enantioselective version of the dihydroxylation reaction. It employs a catalytic amount of osmium tetroxide, a stoichiometric oxidant (often potassium ferricyanide), and a chiral ligand. The ligands are typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).

The catalytic cycle is similar to the Upjohn process, but with the crucial addition of the chiral ligand. The ligand coordinates to the osmium tetroxide, creating a chiral catalytic species. This chiral complex then reacts with the prochiral alkene, 1-methylcyclopentene, through a diastereoselective transition state. The bulky chiral ligand directs the approach of the alkene to one of the faces of the osmium tetroxide, leading to the preferential formation of one enantiomer of the diol. The choice between a DHQ or DHQD-based ligand determines which enantiomer is produced in excess. This ligand acceleration effect not only provides high enantioselectivity but can also increase the rate of the reaction.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Methylcyclopentene
Osmium tetroxide
Potassium permanganate
meta-Chloroperoxybenzoic acid (m-CPBA)
1-Methylcyclopentene oxide
N-methylmorpholine N-oxide (NMO)
Potassium ferricyanide
Dihydroquinine (DHQ)
Dihydroquinidine (DHQD)
Methylcyclopentane

Computational and Theoretical Analysis of 1 Methylcyclopentane 1beta,2alpha Diol

Quantum Chemical Calculations of Electronic Structure and Energetic Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic landscapes of molecules like 1-Methylcyclopentane-1beta,2alpha-diol. rsc.org Such calculations provide insights into molecular orbital energies, charge distribution, and the relative stabilities of different conformations.

For this compound, DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-31G** to obtain optimized geometries and electronic properties. researchgate.net The electronic structure analysis would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized around the oxygen atoms of the hydroxyl groups due to the presence of lone pairs, while the LUMO would likely be associated with the σ* anti-bonding orbitals of the C-O bonds. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are representative values based on similar molecules and are for illustrative purposes.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ionization potential and susceptibility to electrophilic attack.
LUMO Energy+1.2 eVRelates to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap7.7 eVIndicates chemical stability; a larger gap suggests lower reactivity.
Dipole Moment2.5 DReflects the overall polarity of the molecule, influencing intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time, providing a dynamic picture that complements the static view from quantum chemical calculations. nih.govmdpi.com For this compound, an MD simulation would typically be performed in a solvent box (e.g., water) to mimic solution-phase behavior. mdpi.com

The simulation would reveal the transitions between different ring conformations, such as the interconversion between various envelope and half-chair forms. The flexibility of the cyclopentane (B165970) ring allows for a range of puckered states, and the presence of the methyl and hydroxyl substituents will influence the energy barriers between these states. The trajectories from the MD simulation can be analyzed to determine the population of different conformers and the timescale of their interconversion.

A key aspect to investigate would be the dynamics of the intramolecular hydrogen bond between the 1-beta and 2-alpha hydroxyl groups. The strength and persistence of this hydrogen bond would significantly impact the conformational preferences of the molecule. The orientation of the hydroxyl groups is crucial, with the gauche relationship in the cis-diol configuration of this compound being conducive to such an interaction. researchgate.net

Table 2: Conformational States and Predicted Populations for this compound from Molecular Dynamics Simulations (Note: These are hypothetical populations for illustrative purposes based on related cyclic diols.)

ConformerKey Dihedral Angle (°C-C-C-C)Predicted Population (%)Stability Factors
Envelope (C1-flap)~035Reduced steric interactions of the methyl group.
Half-Chair~2045Favorable orientation for intramolecular hydrogen bonding.
Envelope (C2-flap)~020Higher steric strain due to substituent positions.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. rsc.orgmdpi.com Fukui functions and molecular electrostatic potential (MEP) maps, derived from quantum chemical calculations, can identify the most reactive sites in the molecule. acs.org For a diol, the oxygen atoms of the hydroxyl groups are expected to be the primary sites for electrophilic attack, while the hydrogen atoms of the hydroxyl groups are the most likely sites for deprotonation.

In the context of oxidation reactions, which are common for diols, computational models can predict the selectivity of the reaction. researchgate.net For instance, in a palladium-catalyzed oxidation, DFT calculations can be used to model the transition states for the oxidation of each hydroxyl group. researchgate.net The relative energies of these transition states would indicate which hydroxyl group is more likely to be oxidized. Factors influencing this selectivity include the steric accessibility of the hydroxyl groups and the electronic effects of the methyl substituent. The presence of the methyl group at the C1 position would likely increase the steric hindrance around the tertiary hydroxyl group, potentially favoring the oxidation of the secondary hydroxyl group at the C2 position.

Computational studies on the oxidation of vicinal diols have shown that the stereochemical relationship between the hydroxyl groups is critical. ias.ac.in The cis arrangement in this compound could lead to specific reaction pathways, such as oxidative cleavage of the C1-C2 bond under certain conditions. researchgate.net

Correlation between Theoretical Predictions and Experimental Observations

A crucial aspect of computational chemistry is the correlation of theoretical predictions with experimental observations to validate the computational models. For this compound, several experimental techniques could be used to corroborate the theoretical findings.

For instance, NMR spectroscopy, particularly the use of Lanthanide Induced Shift (LIS) reagents, can provide detailed information about the solution-phase conformation of the molecule. researchgate.net The experimentally observed shifts can be compared with the shifts predicted from the computationally determined conformer populations. Good agreement between the experimental and predicted LIS values would lend strong support to the theoretical conformational analysis.

Vibrational spectroscopy (Infrared and Raman) is another valuable tool. The vibrational frequencies calculated from quantum chemical methods can be compared with the experimental spectra. The frequencies associated with the O-H stretching modes would be particularly sensitive to the presence and strength of intramolecular hydrogen bonding, providing a direct experimental probe of this interaction.

Finally, the predicted reactivity and selectivity could be tested through laboratory experiments. For example, the regioselectivity of a mono-oxidation reaction could be determined by product analysis and compared with the predictions from transition state modeling. nih.gov Discrepancies between theoretical predictions and experimental results can, in turn, lead to refinements of the computational models. acs.org

Applications of 1 Methylcyclopentane 1beta,2alpha Diol in Advanced Organic Synthesis

Incorporation into Chiral Ligands for Asymmetric Catalysis

Chiral diols are frequently used as precursors for the synthesis of chiral ligands, which are crucial components of catalysts for asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. Despite the structural potential of 1-Methylcyclopentane-1beta,2alpha-diol to form ligands like diphosphines, bis(oxazolines), or phosphoramidites, there are no published reports of its incorporation into such ligand systems or their subsequent application in asymmetric catalysis.

Precursor in the Synthesis of Biologically Relevant Molecules and Natural Products

The cyclopentane (B165970) ring is a common structural motif in a vast array of biologically active molecules and natural products. Chiral cyclopentane derivatives often serve as key starting materials or intermediates in the total synthesis of these complex targets. However, a review of synthetic routes to relevant natural products does not reveal the use of this compound as a precursor. The scientific record lacks any examples of this specific diol being utilized in the synthesis of prostaglandins, steroids, alkaloids, or other classes of bioactive compounds.

Utility in the Construction of Molecular Architectures

Beyond its potential role in asymmetric synthesis, the rigid, stereochemically defined structure of this compound could theoretically lend itself to applications in supramolecular chemistry and the construction of novel molecular architectures. For instance, it could potentially be used as a building block for molecular cages, polymers with specific stereochemistry, or liquid crystals. Nevertheless, there is no research to support these hypothetical applications.

Advanced Analytical Techniques for Structural Elucidation and Stereochemical Assignment of 1 Methylcyclopentane 1beta,2alpha Diol

High-Resolution Spectroscopic Methods (e.g., 2D NMR, Chiroptical Spectroscopy)

High-resolution spectroscopic techniques are indispensable for determining the molecular structure and stereochemistry of organic compounds. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy reveals the connectivity of atoms, while chiroptical methods provide insights into the absolute configuration.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

2D NMR experiments are crucial for assigning the proton (¹H) and carbon-¹³ (¹³C) signals and confirming the covalent framework of 1-Methylcyclopentane-1beta,2alpha-diol. Techniques such as COSY (Correlation Spectroscopy) establish ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs. HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations, confirming the placement of the methyl and hydroxyl groups.

The relative stereochemistry (beta-methyl and alpha-hydroxyl at C1, and alpha-hydroxyl at C2) can be determined using NOESY (Nuclear Overhauser Effect Spectroscopy). This experiment detects through-space interactions between protons. For the 1-beta,2-alpha configuration, NOE correlations would be expected between the protons of the beta-methyl group and specific beta-protons on the cyclopentane (B165970) ring, while correlations between the alpha-proton at C2 and other alpha-protons on the ring would help confirm the trans relationship of the substituents.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on general principles and related structures. Actual experimental values may vary.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations (COSY, HMBC, NOESY)
C1 - ~75 HMBC to CH₃, H2, H5; NOESY to CH₃
C2 ~3.8 (m) ~78 COSY to H3; HMBC to C1, C3; NOESY to H3, H5
C3 ~1.7 (m) ~30 COSY to H2, H4
C4 ~1.5 (m) ~22 COSY to H3, H5
C5 ~1.8 (m) ~35 COSY to H4, H2; HMBC to C1
CH₃ ~1.2 (s) ~25 HMBC to C1, C2, C5; NOESY to H5β
1-OH Variable (s) - -

Chiroptical Spectroscopy

Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for assigning the absolute configuration of enantiomers. nih.gov These methods include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). nih.govmdpi.com

For this compound, an experimental ECD spectrum would be recorded. This spectrum is then compared to a theoretically calculated spectrum generated using quantum chemical methods. nih.gov A match between the experimental and calculated spectra for a specific enantiomer (e.g., the (1R,2R) configuration corresponding to the 1-beta,2-alpha-diol) allows for the unambiguous assignment of its absolute stereochemistry. This approach avoids the need for chemical derivatization and is highly sensitive. nih.govrsc.org

Chromatographic Methods for Diastereomeric and Enantiomeric Separations

Chromatography is essential for separating complex mixtures and isolating pure stereoisomers. For 1-methylcyclopentane-1,2-diol, which has two chiral centers, both diastereomeric and enantiomeric separations are critical.

Diastereomeric Separation

The two diastereomers of 1-methylcyclopentane-1,2-diol are the cis and trans forms. These compounds have different physical properties and can typically be separated using standard chromatographic techniques like column chromatography on silica (B1680970) gel or High-Performance Liquid Chromatography (HPLC) with a normal-phase column. nih.govnih.gov The separation is based on the different interactions of the diastereomers' hydroxyl groups with the stationary phase.

Enantiomeric Separation

Enantiomers possess identical physical properties in a non-chiral environment, making their separation more challenging. rsc.org Two primary strategies are employed:

Indirect Separation via Diastereomer Formation : The racemic mixture of a single diastereomer (e.g., trans-1-methylcyclopentane-1,2-diol) is reacted with an enantiopure chiral derivatizing agent. nih.govnih.gov This reaction creates a mixture of diastereomeric esters or ethers, which can then be separated by standard HPLC on a non-chiral stationary phase. nih.gov Subsequent removal of the chiral auxiliary group yields the pure enantiomers.

Direct Separation using Chiral Stationary Phases (CSPs) : This is a more direct and widely used method. nih.gov The racemic mixture is passed through an HPLC or Gas Chromatography (GC) column containing a CSP. researchgate.net The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Various types of CSPs, such as those based on cyclodextrins or polysaccharide derivatives, can be effective for separating chiral alcohols. researchgate.netresearchgate.net

Interactive Table 2: Chromatographic Separation Strategies for 1-Methylcyclopentane-1,2-diol Stereoisomers

Separation Goal Technique Stationary Phase Principle
Separate cis and trans diastereomers Normal-Phase HPLC Silica Gel Differential polarity and interaction of hydroxyl groups with silica.
Separate enantiomers of the trans isomer Chiral HPLC/GC Chiral Stationary Phase (e.g., Cyclodextrin-based) Differential formation of transient diastereomeric complexes with the CSP.

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its relative and absolute stereochemistry. nih.gov

To apply this technique to this compound, a single crystal of high quality is required. If the compound itself does not readily crystallize, it can be derivatized with a reagent that promotes crystallization, such as a heavy-atom-containing acid (e.g., a bromo- or iodo-substituted benzoic acid). nih.gov

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial coordinates of each atom, confirming the cyclopentane ring conformation, the trans orientation of the hydroxyl and methyl groups, and the absolute configuration (R or S) at each chiral center. mdpi.com The presence of a known chiral center or a heavy atom in the derivative allows for the unambiguous determination of the absolute stereochemistry using anomalous dispersion effects. nih.gov

Interactive Table 3: Representative Data from an X-ray Crystallography Experiment (Note: This table presents the type of data that would be obtained, not actual experimental results for this specific compound.)

Parameter Description Example Value/Information
Crystal System The crystal lattice system. Monoclinic
Space Group The symmetry group of the crystal. P2₁
Unit Cell Dimensions The lengths and angles of the unit cell. a, b, c (Å); α, β, γ (°)
Final R-indices A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. R1, wR2

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

For this compound (C₆H₁₂O₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass (116.0837 g/mol ), which confirms its elemental composition. nih.gov

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺˙) and then undergo characteristic fragmentation. The fragmentation pattern provides a fingerprint that can help confirm the structure. Key expected fragmentation pathways for this diol would include:

Loss of a methyl group ([M-15]⁺): Cleavage of the C1-CH₃ bond.

Loss of a hydroxyl group ([M-17]⁺): Cleavage of a C-OH bond.

Loss of water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols. libretexts.org

Alpha-cleavage: Breakage of the C-C bond adjacent to an oxygen atom, which is a characteristic fragmentation for alcohols and can lead to several stable fragment ions. libretexts.orgmiamioh.edu

Ring cleavage: The cyclopentane ring can open and fragment, often leading to the loss of ethene (C₂H₄, 28 Da). docbrown.info

Interactive Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
116 [C₆H₁₂O₂]⁺˙ Molecular Ion
101 [C₅H₉O₂]⁺ CH₃˙ (15 Da)
99 [C₆H₁₁O]⁺ OH˙ (17 Da)
98 [C₆H₁₀O]⁺˙ H₂O (18 Da)
83 [C₅H₇O]⁺ H₂O + CH₃˙ (33 Da)
71 [C₄H₇O]⁺ C₂H₅O˙ (45 Da)

Future Research Directions and Challenges in 1 Methylcyclopentane 1beta,2alpha Diol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For 1-Methylcyclopentane-1beta,2alpha-diol, a significant future research direction lies in developing synthetic routes that minimize environmental impact and utilize renewable resources.

Current synthetic strategies often rely on petroleum-based starting materials and may involve hazardous reagents and generate significant waste. A promising green alternative involves the utilization of biomass-derived feedstocks. For instance, research has demonstrated the synthesis of cyclopentane (B165970) derivatives from hemicellulose. rsc.orgmaastrichtuniversity.nl This approach could be adapted for the synthesis of this compound, thereby reducing the carbon footprint of its production.

Another key aspect of green synthesis is the use of sustainable media for chemical reactions. The exploration of reactions in water or other environmentally benign solvents, as opposed to traditional volatile organic compounds, is a critical area of investigation. nih.gov Research into the use of deep eutectic solvents (DESs), which are biodegradable and have low vapor pressure, also presents a viable and sustainable alternative. nih.gov

The development of catalytic systems that are recoverable and reusable is also crucial for sustainable synthesis. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture, minimizing waste and reducing costs. Future work should focus on designing robust and recyclable catalysts specifically for the stereoselective synthesis of this compound.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Diols

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Starting Materials Petroleum-basedBiomass-derived, renewable
Solvents Volatile organic compounds (VOCs)Water, deep eutectic solvents (DESs), supercritical fluids
Catalysts Often homogeneous, single-useHeterogeneous, recyclable, biocatalysts
Waste Generation HighMinimized, atom-economical reactions
Energy Consumption Often high temperature and pressureMilder reaction conditions, alternative energy sources (e.g., microwave, ultrasound)

Exploration of Novel Reactivity Manifolds and Transformations

The unique stereochemical arrangement of the hydroxyl groups in this compound suggests a rich and largely unexplored reactivity. Future research should aim to uncover and harness this reactivity for the synthesis of complex molecules.

One area of interest is the use of this diol as a chiral building block. The fixed spatial orientation of the hydroxyl groups can be exploited to direct the stereochemical outcome of subsequent reactions, making it a valuable precursor for the synthesis of stereochemically complex natural products and pharmaceuticals.

Furthermore, the vicinal diol functionality can be transformed into a variety of other functional groups. For example, oxidative cleavage of the diol can lead to the formation of dicarbonyl compounds, which are versatile intermediates in organic synthesis. The selective protection and activation of one hydroxyl group over the other would also open up avenues for a wide range of transformations, allowing for the stepwise introduction of different functionalities.

Investigations into the coordination chemistry of this compound with various metal centers could also lead to the discovery of novel catalysts with unique reactivity and selectivity. The diol could act as a chiral ligand, influencing the stereochemical course of metal-catalyzed reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies such as flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and reproducibility. syrris.comrsc.orgresearchgate.net Applying these technologies to the synthesis and subsequent transformations of this compound is a key future research direction.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. syrris.comrsc.org This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. researchgate.net The development of a continuous flow process for the synthesis of this compound would be a significant advancement, enabling its production on a larger scale with greater efficiency.

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery and optimization of new reactions and processes. advion.com By systematically varying reaction conditions and analyzing the results in real-time, these platforms can rapidly identify the optimal parameters for the synthesis and transformation of this compound. This high-throughput approach can significantly reduce the time and resources required for research and development.

The combination of flow chemistry and automation can also facilitate the creation of chemical libraries based on the this compound scaffold. These libraries could then be screened for biological activity, potentially leading to the discovery of new drug candidates.

Design of Highly Selective Catalytic Systems for Diol Synthesis

The stereoselective synthesis of this compound, with its specific cis-relationship between the methyl and one hydroxyl group and a trans-relationship to the other, presents a significant synthetic challenge. The development of highly selective catalytic systems is therefore a critical area for future research.

Homogeneous catalysis using transition metal complexes with chiral ligands has been a powerful tool for asymmetric synthesis. Future work should focus on the design and synthesis of new chiral ligands that can effectively control the stereochemical outcome of the dihydroxylation of a suitable precursor to this compound. The use of earth-abundant and non-toxic metals in these catalytic systems is also a key consideration for sustainability. acs.org

Heterogeneous catalysis offers advantages in terms of catalyst separation and reuse. The development of chiral solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, could provide a practical and sustainable solution for the large-scale synthesis of this diol.

Biocatalysis, using enzymes to catalyze chemical reactions, is another promising avenue. Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions. The discovery or engineering of enzymes that can catalyze the stereospecific dihydroxylation to produce this compound would be a major breakthrough.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylcyclopentane-1beta,2alpha-diol, and how do stereochemical outcomes vary with different catalysts?

  • Methodological Answer : Synthesis typically involves cyclopentane ring functionalization via dihydroxylation of 1-methylcyclopentene precursors. Sharpless asymmetric dihydroxylation or Jacobsen epoxidation followed by hydrolysis can achieve stereocontrol, but catalyst choice (e.g., OsO4 with chiral ligands) significantly impacts beta/alpha diastereomer ratios. Post-synthesis, NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and polarimetry are critical for confirming stereochemistry .

Q. Which spectroscopic techniques are most effective for distinguishing the 1beta,2alpha-diol configuration from other diastereomers?

  • Methodological Answer : High-resolution NMR (e.g., NOESY or ROESY) identifies spatial proximity between the methyl group and hydroxyl protons, confirming the beta/alpha orientation. IR spectroscopy detects hydrogen-bonding patterns between hydroxyl groups, while mass spectrometry (HRMS) validates molecular integrity. Comparative analysis with synthetic standards is essential .

Q. How can researchers optimize purification protocols for this diol to minimize byproduct contamination?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (ethyl acetate/hexane) effectively separates diastereomers. Recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) enhances purity. Monitoring via TLC with iodine vapor or UV visualization ensures fraction consistency .

Advanced Research Questions

Q. What in vitro models are suitable for studying the biological activity of this compound, and how do stereochemical variations affect cytotoxicity?

  • Methodological Answer : Use prostate cancer cell lines (e.g., PC3 or DU145) for cytotoxicity assays (MTT or SRB), referencing protocols from cycloartane triol studies. Compare IC50 values of beta/alpha diastereomers vs. other configurations. Molecular docking can predict stereospecific interactions with enzymes like cyclooxygenase .

Q. How do solvent polarity and temperature influence the diol’s conformational equilibrium, and what computational methods validate these dynamics?

  • Methodological Answer : Perform variable-temperature NMR in solvents like DMSO-d6 or CDCl3 to study ring puckering and hydrogen-bond shifts. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model energy barriers between chair and twist-boat conformers. Compare computed vs. experimental <sup>13</sup>C chemical shifts .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes during diol synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent dielectric). Cross-validate with independent characterization (X-ray crystallography if crystalline) and replicate under inert atmospheres to rule out oxidation artifacts. Systematic error analysis using platforms like Minitab identifies outlier protocols .

Q. How can researchers assess the diol’s role in modulating DNA methylation or epigenetic pathways?

  • Methodological Answer : Treat cell cultures with the diol and quantify DNA methylation via bisulfite sequencing (CpGenome™ kits). Western blotting for methyltransferases (DNMT1/3A) or histone modifiers (HDACs) identifies downstream targets. Pair with siRNA knockdown to confirm mechanistic links .

Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response data in stereospecific bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit log(inhibitor) vs. response curves. Apply ANOVA with Tukey’s post hoc test to compare diastereomer efficacy. Principal Component Analysis (PCA) reduces dimensionality in multi-parametric datasets (e.g., IC50, solubility, LogP) .

Q. How do researchers differentiate between kinetic vs. thermodynamic control in diol formation during reaction optimization?

  • Methodological Answer : Conduct time-course studies with aliquots analyzed by GC-MS or HPLC. Lower temperatures favor kinetic products (e.g., beta/alpha diol), while prolonged heating shifts equilibrium toward thermodynamically stable isomers. Transition-state modeling (Eyring equation) quantifies activation parameters .

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